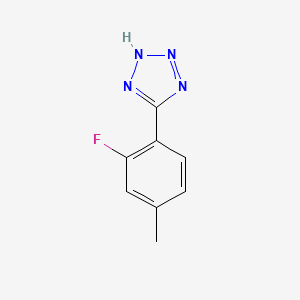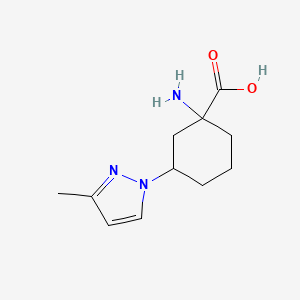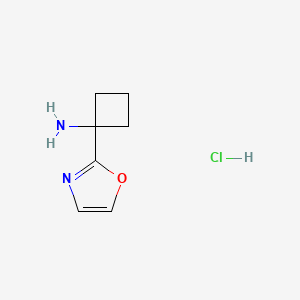
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2-fluoro-4-methylphenyl group attached to the tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2-fluoro-4-methylaniline with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production. The purification process may involve advanced techniques such as column chromatography or crystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alkylated or acylated tetrazole derivatives, while oxidation can produce nitro or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the 2-fluoro-4-methylphenyl group can enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of the tetrazole compound.
5-Phenyl-1H-tetrazole: A similar tetrazole compound with a phenyl group instead of a 2-fluoro-4-methylphenyl group.
5-(2-Chloro-4-methylphenyl)-1H-1,2,3,4-tetrazole: A compound with a chloro substituent instead of a fluoro substituent.
Uniqueness
5-(2-fluoro-4-methylphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the 2-fluoro-4-methylphenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C8H7FN4 |
|---|---|
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
5-(2-fluoro-4-methylphenyl)-2H-tetrazole |
InChI |
InChI=1S/C8H7FN4/c1-5-2-3-6(7(9)4-5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
Clave InChI |
NYBYGGLPGACXIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NNN=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride](/img/structure/B13489553.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)



![2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)

![2-[5-methyl-2-(propan-2-yl)cyclohexyl]acetic acid, Mixture of diastereomers](/img/structure/B13489605.png)
![3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)

![Lithium(1+) 5-chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13489625.png)
![tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13489630.png)
